6-(4-Fluorobenzyl)nicotinic acid
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Overview
Description
6-(4-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including 6-(4-Fluorobenzyl)nicotinic acid, often involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as halogenation, coupling reactions, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorobenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield carboxylic acids, while reduction of the nitro group can produce amines .
Scientific Research Applications
6-(4-Fluorobenzyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorobenzyl)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to interact with G-protein-coupled receptors, leading to various downstream effects such as modulation of lipid metabolism and anti-inflammatory responses . The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (Niacin): A well-known vitamin B3 with significant roles in metabolism.
Nicotinamide: Another form of vitamin B3, used in various therapeutic applications.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD), involved in cellular energy production.
Uniqueness
6-(4-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability and biological activity compared to other nicotinic acid derivatives . This modification can lead to improved pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C13H10FNO2 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-4-1-9(2-5-11)7-12-6-3-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
FFJCOKARZPWZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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